1-isocyano-2-methylpropane
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Overview
Description
1-Isocyano-2-methylpropane, also known as tert-butyl isocyanide, is an organic compound with the molecular formula C₅H₉N. It is a colorless liquid with a strong, unpleasant odor. This compound is part of the isocyanide family, characterized by the functional group -NC, where the carbon is bonded to the nitrogen atom. Isocyanides are known for their unique reactivity and are used in various chemical reactions and industrial applications .
Preparation Methods
1-Isocyano-2-methylpropane is typically synthesized through the Hofmann carbylamine reaction. In this process, a dichloromethane solution of tert-butylamine is treated with chloroform and aqueous sodium hydroxide in the presence of a phase transfer catalyst, such as benzyltriethylammonium chloride. The reaction proceeds as follows :
[ \text{Me}_3\text{CNH}_2 + \text{CHCl}_3 + 3 \text{NaOH} \rightarrow \text{Me}_3\text{CNC} + 3 \text{NaCl} + 3 \text{H}_2\text{O} ]
This method is efficient and widely used in both laboratory and industrial settings. The reaction conditions typically involve moderate temperatures and careful control of reactant concentrations to ensure high yields and purity .
Chemical Reactions Analysis
1-Isocyano-2-methylpropane undergoes various chemical reactions, including:
Substitution Reactions: The isocyanide group can participate in nucleophilic substitution reactions, where the -NC group is replaced by other nucleophiles.
Coordination Chemistry: Isocyanides are known to form stable complexes with transition metals.
Multicomponent Reactions: Isocyanides are key components in multicomponent reactions, such as the Ugi reaction, where they react with aldehydes, amines, and carboxylic acids to form peptidomimetic compounds.
Common reagents used in these reactions include chloroform, sodium hydroxide, and various transition metal salts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-isocyano-2-methylpropane involves its ability to form covalent bonds with target molecules. In biological systems, it can inhibit bacterial pathogens by covalently modifying essential metabolic enzymes, such as those involved in fatty acid biosynthesis and the hexosamine pathway . This covalent binding disrupts the normal function of these enzymes, leading to bacterial growth inhibition.
Comparison with Similar Compounds
1-Isocyano-2-methylpropane is unique among isocyanides due to its tert-butyl group, which provides steric hindrance and affects its reactivity. Similar compounds include:
Phenylethyl isocyanide: Used in the synthesis of pharmaceuticals like praziquantel.
2-Isocyanopyrimidine: Known for its stability and reactivity in organic synthesis.
tert-Butyl cyanide: An isomer of this compound, differing in the position of the nitrogen atom.
These compounds share the isocyanide functional group but differ in their chemical properties and applications, highlighting the versatility and unique reactivity of this compound.
Properties
CAS No. |
590-94-3 |
---|---|
Molecular Formula |
C5H9N |
Molecular Weight |
83.13 g/mol |
IUPAC Name |
1-isocyano-2-methylpropane |
InChI |
InChI=1S/C5H9N/c1-5(2)4-6-3/h5H,4H2,1-2H3 |
InChI Key |
SSWVVEYZXQCZNK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C[N+]#[C-] |
Purity |
95 |
Origin of Product |
United States |
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